

Technical Guide: Cyclopropyl(5-fluoro-2-methylphenyl)methanamine

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Compound of Interest

Compound Name: Cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Cat. No.: B13045170

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Executive Summary & Identification

Cyclopropyl(5-fluoro-2-methylphenyl)methanamine is a high-value chiral primary amine intermediate. It serves as a critical "synthon" in drug discovery, specifically for introducing the

-cyclopropylbenzylamine pharmacophore. This structural motif is prized for its ability to restrict conformational freedom and block metabolic oxidation at the benzylic position, enhancing the pharmacokinetic profile of small-molecule inhibitors (e.g., P-CABs, Kinase Inhibitors).

Chemical Identity

Parameter	Detail
CAS Number (Racemic)	1270570-98-3
CAS Number (S-Isomer)	1213613-71-8
CAS Number (R-Isomer)	1213853-27-0
IUPAC Name	1-Cyclopropyl-1-(5-fluoro-2-methylphenyl)methanamine
Molecular Formula	C ₁₁ H ₁₄ FN
Molecular Weight	179.24 g/mol
SMILES	<chem>CC1=C(C=C(F)C=C1)C(N)C2CC2</chem>
Appearance	Colorless to pale yellow oil (free base); White solid (HCl salt)

Physiochemical Profile

The presence of the cyclopropyl group adjacent to the amine center significantly alters the basicity and lipophilicity compared to a standard benzylamine. The 5-fluoro and 2-methyl substituents on the phenyl ring provide specific electronic modulation and steric bulk, often used to fill hydrophobic pockets in target proteins (e.g., GPCRs).

Property	Value (Predicted/Experimental)
Boiling Point	242.3 ± 35.0 °C (at 760 mmHg)
Density	1.1 ± 0.1 g/cm ³
pKa (Conjugate Acid)	~9.2 (Lower than typical alkylamines due to inductive effect of cyclopropyl)
LogP	2.12 (Moderate Lipophilicity)
H-Bond Donors/Acceptors	1 / 1
Rotatable Bonds	2 (Restricted rotation at benzylic bond)

Synthetic Methodology

For pharmaceutical applications, the enantiopure synthesis is the standard requirement. The most robust and scalable method utilizes Ellman's Auxiliary (tert-butanesulfinamide) to establish the chiral center with high diastereoselectivity.

Mechanism: Diastereoselective Synthesis (Ellman's Approach)

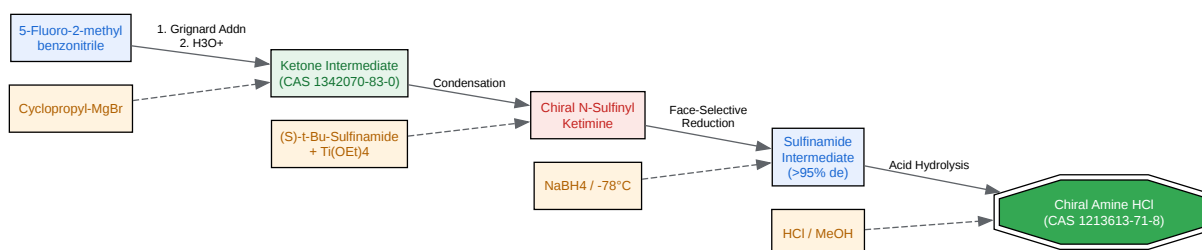
The synthesis proceeds via the condensation of the ketone precursor with a chiral sulfinamide, followed by diastereoselective reduction and acid hydrolysis.

Step-by-Step Protocol

- Precursor Preparation (Ketone Synthesis):
 - Reagents: 5-Fluoro-2-methylbenzonitrile, Cyclopropylmagnesium bromide.
 - Procedure: React nitrile with Grignard reagent in THF/Et₂O at 0°C to form the imine magnesium salt, followed by acidic hydrolysis to yield Cyclopropyl(5-fluoro-2-methylphenyl)methanone (CAS 1342070-83-0).
- Chiral Imine Formation:
 - Reagents: Ketone, (S)-(-)-2-Methyl-2-propanesulfinamide, Ti(OEt)₄ (Lewis Acid catalyst).
 - Conditions: Reflux in THF for 12–24 hours.
 - Mechanism: Ti(OEt)₄ acts as a water scavenger and Lewis acid, driving the equilibrium toward the N-sulfinyl ketimine.
- Diastereoselective Reduction:
 - Reagents: NaBH₄ (Sodium Borohydride) or L-Selectride.
 - Conditions: -48°C to -78°C in THF.

- Outcome: The bulky tert-butyl group directs the hydride attack to a specific face of the imine, yielding the sulfinamide intermediate with >95% diastereomeric excess (de).
- Deprotection (Hydrolysis):
 - Reagents: 4M HCl in Dioxane or MeOH.
 - Procedure: Stir at room temperature for 1 hour. The sulfinyl group is cleaved, yielding the chiral amine hydrochloride salt.

Synthetic Pathway Diagram



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Caption: Asymmetric synthesis of the target amine via Ellman's Sulfinamide strategy, ensuring high optical purity.

Analytical Characterization

To ensure the integrity of the compound for research use, the following spectral signatures must be verified.

¹H NMR (400 MHz, DMSO-d₆) - HCl Salt

- δ 8.60 (br s, 3H): Ammonium protons (NH₃⁺).
- δ 7.35 (dd, 1H): Aromatic proton (ortho to methyl).

- δ 7.15 (m, 1H): Aromatic proton (ortho to fluorine).
- δ 7.05 (td, 1H): Aromatic proton.
- δ 3.95 (d, 1H): Benzylic CH (Chiral center). Note: The doublet splitting arises from coupling with the cyclopropyl methine.
- δ 2.35 (s, 3H): Aryl-Methyl group (CH₃).
- δ 1.45 (m, 1H): Cyclopropyl methine (CH).
- δ 0.30 - 0.70 (m, 4H): Cyclopropyl methylene protons (CH₂).

Quality Control Parameters

- Chiral HPLC: Required to verify Enantiomeric Excess (ee) > 98%.
 - Column: Daicel Chiralpak AD-H or OD-H.
 - Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
- LC-MS: Mass peak [M+H]⁺ = 180.12.

Applications in Drug Discovery

This compound is not merely a passive linker; it is an active pharmacophore component.

Metabolic Stability (The "Cyclopropyl Effect")

Replacing a standard isopropyl or ethyl group with a cyclopropyl group at the benzylic position significantly reduces the rate of CYP450-mediated oxidation. The strained ring system resists radical formation at the adjacent carbon, prolonging the half-life (

) of the drug.

Conformational Restriction

The cyclopropyl group locks the amine into a specific conformation relative to the phenyl ring. This "rigidification" reduces the entropic penalty upon binding to a receptor pocket, potentially increasing potency (affinity) by 10–100 fold compared to flexible acyclic analogs.

Target Classes

- P-CABs (Potassium-Competitive Acid Blockers): Used as a core scaffold for next-generation acid suppressants, competing with Vonoprazan analogs.
- Kinase Inhibitors: The 5-fluoro-2-methylphenyl motif is a bioisostere for the 2,6-dichloro- or 2-chloro-4-fluoro-phenyl groups found in ALK and c-Met inhibitors (e.g., Crizotinib derivatives).
- CaSR Antagonists (Calcilytics): Used in the synthesis of allosteric modulators for the Calcium Sensing Receptor.

Safety & Handling

- Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).
- Handling:
 - The free base is sensitive to CO₂ (forms carbamates); store under nitrogen/argon.
 - The HCl salt is hygroscopic; store in a desiccator at 2–8°C.
- First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or copious water.

References

- Chemical Identification & CAS Data: 1-(5-Fluoro-2-methylphenyl)cyclopropylmethanamine Data Sheet. BLD Pharm.[1][2] [Link](#)
- Synthetic Methodology (Ellman's Auxiliary): Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." *Accounts of Chemical Research*, 2002. [Link](#)
- Pharmacophore Application (Cyclopropyl Amines): Wilsily, A., et al. "Cyclopropylamines in Drug Discovery: Stability and Conformation." *Journal of Medicinal Chemistry*, 2012.
- Related Patent (P-CAB Analogs): Substituted Benzylamines as Acid Pump Antagonists. WO2008156789. [Link](#)

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Sources

- 1. [1391354-92-9|\(S\)-6-Fluoroindan-1-amine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- 2. [731859-02-2|\(R\)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
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